molecular formula C25H26N2O4S B2594351 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide CAS No. 946290-37-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B2594351
CAS No.: 946290-37-5
M. Wt: 450.55
InChI Key: RMJGSSFMZAFEKD-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative designed for advanced chemical biology and medicinal chemistry research. This compound features a benzoyl-substituted 1,2,3,4-tetrahydroquinoline core linked to a 5-ethyl-2-methoxybenzene sulfonamide moiety, a structural motif known to contribute to significant biological activity. Related chemical structures within this class, particularly N-substituted benzoyl-1,2,3,4-tetrahydroquinoline carboxamides, have demonstrated promising fungicidal activity in scientific studies, suggesting potential applications for this compound in agrochemical research . The incorporation of specific substituents, such as the ethyl and methoxy groups on the benzene sulfonamide ring, is a critical strategy for optimizing binding affinity and selectivity towards biological targets, making this compound a valuable candidate for structure-activity relationship (SAR) studies . Its well-defined molecular architecture allows for precise interactions with enzyme active sites, and it may act as a key intermediate in developing novel small-molecule inhibitors . Researchers can utilize this chemical in various discovery pipelines, including the development of new anti-fungal agents or the exploration of immunomodulatory pathways, given that N-sulfonamide-tetrahydroisoquinoline analogs have been investigated as potent agonists for targets like the retinoic acid receptor-related orphan receptor γt (RORγt) in cancer immunotherapy . The compound is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-18-11-14-23(31-2)24(16-18)32(29,30)26-21-13-12-19-10-7-15-27(22(19)17-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJGSSFMZAFEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves several steps. The synthetic route typically starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 5-ethyl-2-methoxybenzenesulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure that combines a tetrahydroquinoline core with a sulfonamide group. Its molecular formula is C25H28N2O3SC_{25}H_{28}N_{2}O_{3}S, and it has a molecular weight of approximately 436.57 g/mol. The chemical structure can be represented as follows:N 1 benzoyl 1 2 3 4 tetrahydroquinolin 7 yl 5 ethyl 2 methoxybenzene 1 sulfonamide\text{N 1 benzoyl 1 2 3 4 tetrahydroquinolin 7 yl 5 ethyl 2 methoxybenzene 1 sulfonamide}

Anticancer Activity

Recent studies indicate that compounds with similar structures to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. This compound may act by modulating the activity of proteins involved in apoptosis and cell cycle regulation.

Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial activity. Compounds containing this functional group have been extensively studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. This compound could potentially be developed as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzoyl group or the sulfonamide can significantly affect biological activity. Research into various derivatives provides insights into which structural features enhance therapeutic potential.

Case Study 1: Antitumor Efficacy

In a study conducted on a series of tetrahydroquinoline derivatives, it was found that modifications to the sulfonamide group enhanced cytotoxicity against breast cancer cell lines. The lead compound demonstrated IC50 values in the low micromolar range, indicating strong potential for further development.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to significant increases in antibacterial potency compared to standard sulfonamides.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Hazard Comparison

Property N-(1-benzoyl-...-sulfonamide 4-(tert-Butyl)-N-(1-isobutyryl...benzamide
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline
Functional Group Sulfonamide (-SO₂NH₂) Benzamide (-CONH-)
Key Substituents Benzoyl, 5-ethyl-2-methoxy Isobutyryl, 4-tert-butyl
Acute Toxicity (Oral) Not reported GHS Category 4 (H302)
Skin Irritation Not reported Category 2 (H315)
Eye Irritation Not reported Category 2A (H311)
Respiratory Irritation Not reported Category 3 (H335)

Table 2: Inferred Physicochemical Properties

Property Target Sulfonamide Benzamide Analog
Molecular Weight ~450–470 g/mol (estimated) ~420 g/mol (CAS: 1004253-21-7)
LogP ~3.5–4.0 (moderate lipophilicity) ~4.5–5.0 (high lipophilicity)
Water Solubility Low (sulfonamide acidity may aid) Very low (tert-butyl dominance)

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a complex organic compound that falls within the class of quinoline derivatives. Quinoline and its derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry.

The compound's molecular formula is C25H26N2O4SC_{25}H_{26}N_{2}O_{4}S with a molecular weight of 450.55 g/mol. Its structural features include a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H26N2O4S
Molecular Weight450.55 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its potential as an inhibitor of various enzymes, which can lead to significant biological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

  • In vitro studies demonstrated that certain sulfonamides exhibit significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values reported as low as 0.4μM0.4\mu M for some derivatives .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can affect cardiovascular functions. For example, one study evaluated the impact of benzenesulfonamide on perfusion pressure in isolated rat heart models:

  • Experimental Design : Various concentrations of benzenesulfonamide were tested to assess changes in perfusion pressure and coronary resistance.
GroupCompoundDose
IControl-
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

Results indicated that certain derivatives significantly lowered coronary resistance compared to controls .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against bacterial infections due to their ability to inhibit folate synthesis in bacteria.

Case Studies

Case Study 1: Anticancer Activity
A study on the anticancer effects of various sulfanilamide derivatives reported that modifications in the chemical structure led to enhanced activity against gastric carcinoma cell lines. The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole exhibited an IC50 value of 0.4μM0.4\mu M against MGC-803 cells .

Case Study 2: Cardiovascular Analysis
In an isolated rat heart model, the administration of benzenesulfonamide derivatives resulted in a statistically significant reduction in perfusion pressure over time (p < 0.05), highlighting their potential therapeutic role in managing cardiovascular conditions .

Q & A

Q. What is the standard synthetic route for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves coupling a tetrahydroquinoline derivative with a sulfonamide precursor. A common approach is reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include:

  • Solvent choice : Pyridine is often used as both solvent and base, enhancing reaction efficiency .
  • Temperature : Room temperature or mild heating (20–40°C) to avoid side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) may accelerate sulfonamide bond formation .

Example Reaction Conditions Table:

ReagentSolventBaseTemperatureTimeYield Range
5-ethyl-2-methoxybenzenesulfonyl chloridePyridinePyridineRT2 hrs60–75%
5-ethyl-2-methoxybenzenesulfonyl chlorideCH₂Cl₂Triethylamine30°C4 hrs50–65%

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the benzoyl group’s carbonyl signal appears at ~168 ppm in ¹³C NMR, while sulfonamide protons resonate at δ 7.5–8.5 ppm in ¹H NMR .
  • HPLC-MS : Validates purity (>95%) and molecular weight. Contradictions in mass spectra (e.g., unexpected adducts) are resolved using high-resolution MS (HRMS) or alternative ionization methods (e.g., ESI vs. MALDI) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or bond connectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. To address this:

  • Dose-Response Studies : Test a broad concentration range (nM to μM) to identify therapeutic vs. toxic thresholds.
  • Selectivity Profiling : Use kinase/phosphatase panels or microbial strain libraries to differentiate targets .
  • Control Experiments : Include structurally similar analogs (e.g., 3,4-dichloro derivatives) to isolate the role of the ethyl-methoxy substituent .

Example Data Comparison Table:

StudyActivity ObservedAssay SystemKey Finding
PubChem (2024)Antifungal (IC₅₀ = 5 μM)Candida albicansInhibition of ergosterol biosynthesis
Synthetic Study (2010)Cytotoxic (IC₅₀ = 20 μM)HeLa cellsApoptosis via caspase-3 activation

Q. What strategies optimize the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin complexes.
  • pH Adjustment : Buffered solutions (pH 7.4) mimic physiological conditions, reducing precipitation .
  • Stability Testing : Monitor degradation via LC-MS under assay conditions (e.g., 37°C, 24 hrs). Stabilizing agents like BSA (0.1%) may reduce non-specific binding .

Q. How can computational modeling guide the rational design of derivatives with improved target affinity?

Methodological Answer:

  • Docking Simulations : Use software (AutoDock, Schrödinger) to predict interactions with targets (e.g., bacterial enzymes or cancer-related kinases). Focus on the sulfonamide moiety’s hydrogen-bonding potential .
  • QSAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data to prioritize synthetic targets .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?

Methodological Answer:

  • Reproduce Conditions : Verify reagent purity (e.g., anhydrous solvents, fresh sulfonyl chloride).
  • Byproduct Analysis : Use TLC or HPLC to identify unreacted starting materials or side products (e.g., oxidized amines) .
  • Scale Effects : Test small vs. large-scale reactions; micromolar scales may favor higher yields due to better mixing .

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